molecular formula C5H5BrN2OS B1267638 2-Acetamido-5-bromothiazole CAS No. 7336-54-1

2-Acetamido-5-bromothiazole

Cat. No.: B1267638
CAS No.: 7336-54-1
M. Wt: 221.08 g/mol
InChI Key: LHWHLINDRWCHSN-UHFFFAOYSA-N
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Description

2-Acetamido-5-bromothiazole is a heterocyclic organic compound with the molecular formula C5H5BrN2OS. It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its antimicrobial and antifungal properties, making it valuable in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-5-bromothiazole typically involves the acylation of 2-amino-5-bromothiazole. One common method includes dissolving 2-amino-5-bromothiazole in methylene chloride and pyridine, followed by the slow addition of acetic anhydride. The mixture is stirred for 2.5 hours, warmed to room temperature, and stirred for an additional 4 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-5-bromothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include various substituted thiazoles, depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidines and other reduced thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-acetamido-5-bromothiazole involves its interaction with microbial enzymes and proteins. The bromine atom at the 5-position enhances its ability to form strong interactions with target molecules, disrupting their normal function. This disruption can inhibit the growth and proliferation of microbes, making it an effective antimicrobial agent .

Comparison with Similar Compounds

  • 2-Acetamido-4-chlorothiazole
  • 2-Acetamido-5-chlorothiazole
  • 2-Acetamido-4-bromothiazole

Comparison: 2-Acetamido-5-bromothiazole is unique due to the presence of the bromine atom at the 5-position, which enhances its reactivity and antimicrobial properties compared to its chlorinated counterparts. The bromine atom’s larger size and higher electronegativity contribute to stronger interactions with target molecules, making it more effective in certain applications .

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-3(9)8-5-7-2-4(6)10-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWHLINDRWCHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325492
Record name 2-ACETAMIDO-5-BROMOTHIAZOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-54-1
Record name 7336-54-1
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Record name 2-ACETAMIDO-5-BROMOTHIAZOLE
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Record name 2-Acetamido-5-bromo-1,3-thiazole
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Synthesis routes and methods I

Procedure details

5-Bromothiazol-2-amine (6.0 g, 23 mmol) and acetic anhydride (50 g, 490 mmol) were charged into a 250 mL round bottom flask. The suspension in the flask was heated to 100° C. After stirring for 3 hours, the reaction mixture was cooled and filtered to yield the crude product. The crude product was charged into a round bottom flask, 50 mL MeOH was added, and the mixture was heated to reflux. The mixture was cooled, and the product N-(5-bromothiazol-2-yl)acetamide (4.5 g, 93%) was obtained by filtration. The collected product was then washed with hexane. The product was used directly in the next step without further purification. LCMS (API-ES) m/z (%): 221.0 (100%, M++H).
Quantity
6 g
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Reaction Step One
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50 g
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crude product
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50 mL
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Synthesis routes and methods II

Procedure details

5.9 ml (42.3 mmol) of acetic anhydride are added to a solution of 10 g (38.5 mmol) of 2-amino-5-bromothiazole hydrobromide in 100 ml of dichloromethane and 11 ml (77 mmol) of triethylamine, cooled to 0° C. The reaction medium is stirred for 30 minutes at 0° C. and then for 18 hours at room temperature. After addition of water, the pH is adjusted to pH 8 with aqueous 1M sodium hydroxide solution and the reaction medium is extracted with dichloromethane. The dichloromethane phase is dried over magnesium sulfate, filtered and evaporated. The residue obtained is used in step b without purification.
Quantity
5.9 mL
Type
reactant
Reaction Step One
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10 g
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reactant
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11 mL
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reactant
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-amino-5-bromothiazole (22.3 g, 85.9 mmol) in methylene chloride (100 mL) and pyridine (60 mL) was added acetic anhydride (11 mL) slowly with stirring. The mixture was allowed to stir for 2.5 hours, warmed to room temperature, and stirred for an additional 4 hours. Most of the solvent was removed in vacuo and the residue was washed with ethyl acetate and aqueous HCl. The organic solution was then washed with water, dried over MgSO4 and concentrated to give a crude solid. This solid was triturated with Et2O, filtered, washed with Et2O, and dried to give 2-acetamido-5-bromothiazole as a solid (15.1 g, 80%, C5H5BrN2OS, MS m/e 222 (M+H)+).
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
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100 mL
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solvent
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60 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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